{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid is an organic compound with the molecular formula C9H11ClN2O4S This compound contains a sulfamoyl group attached to an acetic acid moiety, with a 2-amino-4-chlorophenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid typically involves multiple steps. One common method involves the reaction of 2-amino-4-chlorobenzylamine with sulfamoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final compound. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}propionic acid
- {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}butyric acid
- {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}valeric acid
Uniqueness
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid is unique due to its specific structural features, such as the presence of both amino and chloro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
61154-69-6 |
---|---|
Molecular Formula |
C9H11ClN2O4S |
Molecular Weight |
278.71 g/mol |
IUPAC Name |
2-[(2-amino-4-chlorophenyl)methylsulfamoyl]acetic acid |
InChI |
InChI=1S/C9H11ClN2O4S/c10-7-2-1-6(8(11)3-7)4-12-17(15,16)5-9(13)14/h1-3,12H,4-5,11H2,(H,13,14) |
InChI Key |
FZGUXOLOCMUZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CNS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.